2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide
Description
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-8-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.BrH/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10;/h1-9H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJAINUUGCHFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Synthesis via Solvent-Free Conditions
Method Overview:
A highly efficient, environmentally friendly approach involves a one-pot, solvent-free reaction of acetophenone, 2-aminopyridine, and a deep eutectic solvent, [Bmim]Br (1-butyl-3-methylimidazolium bromide), in the presence of sodium carbonate (Na₂CO₃). This method avoids toxic solvents and catalysts, offering high yields and simplicity in product isolation.
- Reactants: Acetophenone, 2-aminopyridine
- Catalyst: Na₂CO₃
- Solvent: None (solvent-free)
- Temperature: Mild heating (~80°C)
- Duration: 4-6 hours
| Parameter | Value |
|---|---|
| Yield | 85-92% |
| Environment | Green chemistry compliant |
| Advantages | No toxic solvents, high yield, simple workup |
Research Findings:
This method was demonstrated to produce 2-phenylimidazo[1,2-a]pyridines efficiently, with the added benefit of environmental benignity and operational simplicity. It is suitable for scale-up and yields products with high purity.
Conventional Multi-Step Synthesis Using 2-Aminopyridine Derivatives
Method Overview:
This approach involves initial formation of a pyridinium salt through reaction of 2-aminopyridine with phenacyl bromides, followed by cyclization and subsequent bromination to obtain the hydrobromide salt.
- Step 1: React 2-aminopyridine with phenacyl bromide in a suitable solvent (e.g., chloroform) with DBU as a base at room temperature, forming a pyridinium intermediate.
- Step 2: Isolate the pyridinium salt via filtration.
- Step 3: React the salt with hydrobromic acid (HBr) in cold conditions, leading to the formation of the hydrobromide salt of 2-phenylimidazo[1,2-a]pyridine.
- Step 4: Purify by recrystallization from hot ethanol.
| Reactant | Conditions | Yield | Notes |
|---|---|---|---|
| 2-Aminopyridine + phenacyl bromide | Room temperature, DBU | 80-85% | Good substrate scope |
| Bromination with HBr | Cold, HBr addition | 70-75% | Final hydrobromide salt formation |
Research Findings:
This method is well-documented for producing the free base, which can be converted to the hydrobromide salt via acid treatment. It offers versatility for different substituted derivatives, with yields typically exceeding 70%.
Iodine-Catalyzed Ultrasonication Strategy
Method Overview:
An environmentally benign, rapid synthesis employs molecular iodine as a catalyst under ultrasonic irradiation. This method is notable for its short reaction times and mild conditions.
- Mix acetophenone derivatives with 2-aminopyridine and iodine (20 mol%) in distilled water.
- Subject the mixture to ultrasonic irradiation at room temperature for approximately 30 minutes.
- Add hydrobromic acid post-reaction to obtain the hydrobromide salt.
| Parameters | Results |
|---|---|
| Yield | 80-88% |
| Reaction Time | 30 minutes |
| Environment | Eco-friendly, solvent-assisted |
Research Findings:
Ultrasonication accelerates the formation of the imidazo core, and subsequent acidification yields the hydrobromide salt efficiently.
Catalytic Cyclization Using DBU in Aqueous Ethanol
Method Overview:
A green chemistry approach uses DBU as a catalyst in aqueous ethanol to cyclize substituted 2-aminopyridines with phenacyl bromides, followed by bromination to produce the hydrobromide salt.
- Solvent: Aqueous ethanol (1:1 v/v)
- Catalyst: DBU (4 mol%)
- Temperature: Room temperature
- Duration: 8-12 hours
| Substrate | Yield | Notes |
|---|---|---|
| 2-Aminopyridine + phenacyl bromide | 65-94% | Broad substrate scope |
| Multigram scale | 93% | Demonstrates scalability |
Research Findings:
This method is efficient, environmentally friendly, and suitable for large-scale synthesis, with high yields and minimal by-products.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages |
|---|---|---|---|---|
| One-Pot Solvent-Free | Acetophenone, 2-aminopyridine, [Bmim]Br, Na₂CO₃ | Mild heating, solvent-free | 85-92% | Eco-friendly, high yield, simple |
| Multi-Step Conventional | 2-Aminopyridine, phenacyl bromide, HBr | Room temp, recrystallization | 70-85% | Versatile, well-established |
| Ultrasonication Catalysis | Acetophenone derivatives, iodine | Room temp, ultrasound | 80-88% | Rapid, eco-friendly |
| DBU-Catalyzed Cyclization | 2-Aminopyridine, phenacyl bromide, ethanol | Room temp, catalytic | 65-94% | Green, scalable |
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazo[1,2-a]pyridine derivative, while reduction could produce a phenyl-substituted amine .
Scientific Research Applications
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Physicochemical Properties
Key Observations :
- Substituent Position : The 2-phenyl group in the target compound confers distinct electronic and steric effects compared to 3-phenyl analogues (e.g., 3-Phenylimidazo[1,2-a]pyridine). The 2-position substitution is often preferred in drug design for optimal target binding.
- Amino Group: The 8-amino group enhances hydrogen-bonding capacity, critical for interactions with biological targets like kinases. This contrasts with nitro-substituted derivatives (e.g., 3-nitro-2-(p-nitrophenyl)imidazo[1,2-a]pyridine), where electron-withdrawing groups reduce basicity.
Key Observations :
- Cross-Coupling Efficiency : Suzuki-Miyaura reactions (e.g., for compound 19) often yield <10–30% due to steric hindrance from bulky substituents. The target compound’s synthesis likely faces similar challenges.
- Salt Formation: The hydrobromide salt (target) is analogous to hydrochloride salts (e.g., (E)-3-((2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)methyl)-2-phenylimidazo[1,2-a]pyrimidin-7-amine hydrochloride), which improve crystallinity and stability.
Biological Activity
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology, owing to its ability to interact with various biological targets.
The compound's unique structural features contribute to its biological activity. The presence of the imidazo and pyridine rings allows for interactions with multiple molecular targets, which can modulate various biochemical pathways.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H11BrN4 |
| Molecular Weight | 304.16 g/mol |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. For instance, they have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Neuropharmacological Effects
The compound has also been investigated for its effects on the central nervous system. Research highlights its potential as an antagonist at adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. Compounds targeting these receptors have shown promise in improving cognitive functions and reducing neuroinflammation.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial activity against a variety of pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for various strains indicate a broad spectrum of activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings related to SAR:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhances binding affinity to A2A receptors |
| Variation in amine group | Alters cytotoxicity profiles and selectivity |
| Positioning of halogens | Influences antimicrobial potency |
Case Studies
Recent studies have illustrated the potential of this compound in clinical settings:
- Anticancer Study : A study published in Medicinal Chemistry demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity at low concentrations .
- Neuroprotective Effects : In research focusing on neurodegenerative diseases, it was found that compounds similar to this compound could reduce neuroinflammation in animal models of Alzheimer's disease .
- Antimicrobial Evaluation : A comprehensive evaluation showed that derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 50 µM .
The mechanism by which this compound exerts its effects involves interaction with specific receptors and enzymes:
- Adenosine Receptor Modulation : By acting as an antagonist at A2A receptors, it may inhibit pathways that lead to neuronal degeneration.
- Enzyme Inhibition : The compound may also inhibit certain kinases involved in cancer cell proliferation, thereby inducing apoptosis.
Q & A
Q. What are the recommended synthetic routes for 2-phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, and how do reaction conditions influence yield?
The synthesis of this compound typically involves multicomponent reactions (MCRs) using aminopyridines, aldehydes, and isocyanides under mild conditions (e.g., anhydrous ethanol, acetic acid catalyst, 48 hours at room temperature) . Palladium-catalyzed aminocarbonylation is another advanced method for introducing functional groups, requiring precise control of CO pressure and temperature to optimize regioselectivity . Key factors affecting yield include:
- Catalyst choice : DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) enhances reaction efficiency in MCRs .
- Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) is critical for isolating high-purity products .
Q. How can researchers characterize the structural integrity of this compound?
Structural validation requires a combination of analytical techniques:
- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic P21/c space group, β = 92.61°) .
- NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 285.04 for hydrobromide salt) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Co-solvents like PEG-400 may enhance aqueous solubility .
- Stability : Store at 2–8°C in moisture-free, sealed containers to prevent hydrolysis or bromine loss. Stability in solution varies with pH; avoid prolonged exposure to acidic conditions .
Advanced Research Questions
Q. How do substituents (e.g., bromine, phenyl groups) influence the compound’s reactivity in cross-coupling reactions?
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl/heteroaryl substitutions. Reaction rates depend on palladium catalyst (e.g., Pd(PPh₃)₄) and base (K₂CO₃ vs. Cs₂CO₃) .
- Phenyl group : Enhances π-π stacking in biological targets but may reduce solubility. Fluorine or methyl substituents can mitigate this while retaining binding affinity .
Q. What computational methods are used to predict the compound’s bioactivity and binding mechanisms?
- Molecular docking : Screens against targets like cyclin-dependent kinases (CDKs) using software (AutoDock Vina). Key interactions include hydrogen bonding with amine groups and hydrophobic contacts with phenyl rings .
- logD5.0 calculations : Predicts membrane permeability; substituents like chlorine or pentyl chains increase lipophilicity .
Q. How can researchers resolve contradictions in reported biological activity data for imidazopyridine derivatives?
Discrepancies often arise from:
- Assay variability : Use standardized in vitro protocols (e.g., IC₅₀ determination with ATP-binding site mutants).
- Structural analogs : Compare activity of 3-amino-substituted derivatives (e.g., 9a-d vs. 7a-d) to isolate pharmacophore contributions .
- Buffer conditions : Adjust pH to 6.5 (ammonium acetate buffer) for consistent enzymatic inhibition results .
Q. What strategies optimize the compound’s role as a fluorescent probe or enzyme inhibitor?
- Fluorescent tagging : Modify the carboxylic acid moiety (e.g., 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid) with NHS esters for bioconjugation .
- Enzyme inhibition : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hyaluronidase active sites. Validate via kinetic assays (Km and Vmax shifts) .
Q. How does crystallographic data inform the design of derivatives with improved pharmacokinetics?
- Packing analysis : Monoclinic crystal symmetry (a = 15.14 Å, b = 21.20 Å) reveals intermolecular hydrogen bonds critical for stability. Modify substituents to disrupt π-stacking if solubility is prioritized .
- Anisotropic displacement parameters : Highlight flexible regions (e.g., amine groups) for targeted functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
